Calcium 2,3-dihydroxypropanoate dihydrate

Catalog No.
S1902756
CAS No.
6057-35-8
M.F
C6H14CaO10
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium 2,3-dihydroxypropanoate dihydrate

CAS Number

6057-35-8

Product Name

Calcium 2,3-dihydroxypropanoate dihydrate

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate

Molecular Formula

C6H14CaO10

Molecular Weight

286.25 g/mol

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1

InChI Key

OKEVQKKVYQHNFW-PXYKVGKMSA-L

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2]

Calcium 2,3-dihydroxypropanoate dihydrate (CAS 6057-35-8), commonly known as L-glyceric acid calcium salt dihydrate, is a stable, enantiopure, crystalline organic salt. With a predictable molecular weight of 286.25 g/mol, it serves as the premier stable solid form of L-glyceric acid, a critical intermediate in cellular metabolism and a definitive biomarker for specific metabolic disorders [1]. Unlike the free acid, which exists as a difficult-to-handle, hygroscopic syrup prone to lactonization, this calcium salt dihydrate offers exceptional shelf stability, precise stoichiometric weighability, and high aqueous solubility. These baseline properties make it the standard of choice for clinical diagnostic calibration, chiral pool synthesis, and enzymatic assay development where precise molarity and enantiomeric purity are non-negotiable [2].

Generic substitution with the free acid form of L-glyceric acid introduces severe handling and accuracy issues, as its syrupy, hygroscopic nature prevents exact analytical weighing and promotes spontaneous lactonization, degrading standard curve reliability [1]. Attempting to substitute with the cheaper DL-racemate (CAS 67525-74-0) is equally problematic in diagnostic and enzymatic applications; because specific dehydrogenases and chiral chromatographic methods strictly differentiate enantiomers, the racemate yields only 50% of the target signal and can introduce competitive inhibition or overlapping peaks [2]. Furthermore, utilizing an anhydrous calcium salt instead of the thermodynamically stable dihydrate leads to rapid ambient moisture absorption, causing up to a 14.4% uncontrolled mass variance that fundamentally corrupts quantitative solution preparation [3].

Solid-State Stability vs. Free Acid Lactonization

The preparation of exact calibration standards requires materials that do not change composition during storage or weighing. Calcium 2,3-dihydroxypropanoate dihydrate exists as a non-hygroscopic crystalline powder, maintaining >99% monomeric purity and stable mass under ambient conditions [1]. In contrast, free L-glyceric acid is a viscous syrup that rapidly absorbs atmospheric moisture and undergoes spontaneous intermolecular esterification (lactonization). This instability makes the free acid unsuitable for precise volumetric or gravimetric preparation, whereas the calcium salt dihydrate guarantees exact molarity for LC-MS/MS standard curves [2].

Evidence DimensionMonomeric purity and weighable mass stability
Target Compound Data>99% stable crystalline solid; predictable MW 286.25 g/mol
Comparator Or BaselineFree L-glyceric acid (hygroscopic syrup, variable active mass due to lactonization)
Quantified DifferenceEliminates mass variance and lactone-induced purity degradation
ConditionsAmbient laboratory storage and standard analytical weighing procedures

Procurement of the calcium salt dihydrate is mandatory for analytical laboratories requiring exact stoichiometric accuracy for diagnostic standard curves.

Enantiopure L-Isomer vs. DL-Racemate in Enzymatic Detection

In the diagnosis of Primary Hyperoxaluria Type 2 (PH2), L-glyceric acid is the specific metabolic biomarker. When developing enzymatic biosensors or assays using L-specific enzymes (e.g., specific dehydrogenases that oxidize L-glycerate to hydroxypyruvate), the substrate must be enantiopure [1]. Utilizing the L-isomer calcium salt yields a 100% specific activity response. Substituting with the DL-racemate (CAS 67525-74-0) provides only 50% of the active substrate per unit mass, effectively halving the assay sensitivity and potentially introducing competitive inhibition from the D-isomer [2].

Evidence DimensionEnzymatic substrate availability and signal yield
Target Compound Data100% target signal generation (enantiopure L-isomer)
Comparator Or BaselineDL-Glyceric acid calcium salt (50% active substrate)
Quantified Difference2x greater specific signal yield without chiral interference
ConditionsEnzymatic oxidation assays using L-stereospecific dehydrogenases

Buyers developing clinical diagnostics must procure the pure L-isomer to ensure maximum assay sensitivity and prevent false-negative diagnostic results.

Dihydrate Stoichiometry vs. Anhydrous Moisture Uptake

For quantitative chemical synthesis and analytical standard preparation, the hydration state of the precursor must be absolute. Calcium 2,3-dihydroxypropanoate dihydrate represents the thermodynamically stable form at ambient humidity, locking in a precise molecular weight of 286.25 g/mol [1]. If an anhydrous form (MW ~250.22 g/mol) is utilized without strict inert-atmosphere handling, it will rapidly absorb atmospheric moisture to reach the dihydrate state. This uncontrolled hygroscopicity introduces a mass error of up to 14.4%, leading to profound inaccuracies in molar equivalents during sensitive chiral pool synthesis or calibration [2].

Evidence DimensionMass stability under ambient humidity
Target Compound DataStable mass (0% deviation from MW 286.25 g/mol)
Comparator Or BaselineAnhydrous calcium glycerate
Quantified DifferencePrevents up to 14.4% mass error due to uncontrolled water absorption
ConditionsAmbient atmospheric exposure during weighing and handling

Procuring the stable dihydrate form eliminates the need for expensive dry-box handling while ensuring perfect molar reproducibility.

Clinical Diagnostic Standards for Primary Hyperoxaluria Type 2 (PH2)

Because it provides exact stoichiometric weighability and 100% enantiomeric purity, this compound is the gold-standard calibration material for LC-MS/MS and GC-MS assays designed to quantify L-glyceric aciduria in PH2 patients [1].

Chiral Pool Synthesis of Pharmaceuticals

The stable, enantiopure nature of the L-isomer makes it an ideal chiral building block. It allows chemists to synthesize downstream stereospecific derivatives (such as diacyl glycerates or specialized polymers) with >98% enantiomeric excess without the need for complex, late-stage chiral resolution [2].

Enzymatic Substrate Standardization

In biochemical research, it is used to characterize the kinetics of enzymes within the glyoxylate pathway, such as glyoxylate/hydroxypyruvate reductase. Its pure L-configuration ensures accurate Vmax and Km determinations without racemate-induced competitive inhibition [3].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

286.0212875 g/mol

Monoisotopic Mass

286.0212875 g/mol

Heavy Atom Count

17

UNII

JU000R20RX

Wikipedia

L-glyceric acid calcium dihydrate

Dates

Last modified: 08-16-2023

Explore Compound Types